molecular formula C18H14N4O B4005881 2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole

Cat. No.: B4005881
M. Wt: 302.3 g/mol
InChI Key: HHXSFFYMZRJFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features a pyrazole and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both pyrazole and oxadiazole rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various fields of scientific research.

Scientific Research Applications

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were being used as a drug, for example, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could be quite varied. Potential areas of interest could include exploring its potential uses in medicine or materials science, studying its physical and chemical properties in more detail, or developing new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-diketones or β-keto esters.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-5-yl)phenyl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.

    1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole lies in the combination of both pyrazole and oxadiazole rings within a single molecule. This dual presence can enhance its biological activity and provide a broader range of applications compared to compounds with only one of these rings.

Properties

IUPAC Name

2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-12-20-22-18(23-12)16-8-3-2-7-15(16)13-5-4-6-14(11-13)17-9-10-19-21-17/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSFFYMZRJFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.